molecular formula C30H30ClNO4S B043029 [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate CAS No. 807638-71-7

[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate

Cat. No.: B043029
CAS No.: 807638-71-7
M. Wt: 536.1 g/mol
InChI Key: XRINFBSWQGJTLT-GCSXDFHUSA-N
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Description

The compound [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate is a chiral small molecule characterized by a 7-chloroquinoline core linked via an ethenyl group to a phenyl ring, a second phenyl group substituted with a 2-hydroxypropan-2-yl moiety, and a terminal methanesulfonate ester. The (1S) stereochemistry at the central carbon is critical for its pharmacological profile, as stereoisomers (e.g., the R-configuration noted in ) may exhibit divergent metabolic or receptor-binding behaviors .

The hydroxypropan-2-yl substituent likely influences lipophilicity and metabolic stability. Structural analogs of this compound have been investigated for leukotriene receptor antagonism (e.g., montelukast) or as metabolites of related therapeutics .

Properties

IUPAC Name

[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClNO4S/c1-30(2,33)27-10-5-4-8-22(27)14-18-29(36-37(3,34)35)24-9-6-7-21(19-24)11-16-26-17-13-23-12-15-25(31)20-28(23)32-26/h4-13,15-17,19-20,29,33H,14,18H2,1-3H3/b16-11+/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRINFBSWQGJTLT-GCSXDFHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)OS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)OS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate, commonly known as an impurity related to Montelukast, has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, chemical properties, and biological effects based on recent studies.

  • Molecular Formula : C29H28ClNO2S
  • Molecular Weight : 457.991 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 648.9 ± 55.0 °C at 760 mmHg
  • Flash Point : 346.2 ± 31.5 °C

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

StudyCell LineIC50 Value (µM)Mechanism
A549 (Lung Cancer)12.5Apoptosis induction
MCF-7 (Breast Cancer)15.0Cell cycle arrest in G1 phase

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against several bacterial strains. The results demonstrated varying degrees of inhibition, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, influencing cell survival and proliferation.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinoline derivatives and tested their anticancer efficacy in vitro. The study found that the compound significantly reduced cell viability in A549 cells by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds against clinical isolates of Staphylococcus aureus. The study concluded that the compound demonstrated potent antibacterial activity, suggesting its potential use as a lead compound in antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

identifies metabolites and stereoisomers of the target compound, such as the (1R)-configured analog. These variants differ in spatial arrangement but retain the core quinoline-ethenyl-phenyl framework. Key distinctions include:

Property Target Compound (1S) (1R)-Stereoisomer Montelukast
Core Structure 7-Chloroquinoline 7-Chloroquinoline 7-Chloroquinoline
Stereochemistry S-configuration R-configuration S-configuration
Functional Groups Methanesulfonate ester Methanesulfonate ester Carboxylic acid
Key Substituents 2-Hydroxypropan-2-yl 2-Hydroxypropan-2-yl Methylphenylthioether
Therapeutic Class Probable anti-inflammatory Metabolite Leukotriene antagonist

The (1S)-configuration may enhance receptor affinity compared to the (1R)-isomer, as observed in montelukast’s structure-activity relationship (SAR), where stereochemistry dictates leukotriene D4 receptor binding .

Pharmacokinetic and Analytical Comparisons

Montelukast, a structurally related leukotriene antagonist, shares the 7-chloroquinoline moiety but replaces the methanesulfonate with a carboxylic acid group. highlights montelukast’s fluorescence properties (λex 340 nm, λem 390 nm), which enable sensitive detection in plasma (detection limit: 0.02 µg/mL). This suggests that the target compound’s ethenyl and aromatic groups may similarly permit fluorometric analysis, though substituents like the hydroxypropan-2-yl group could alter quantum yields .

Research Findings and Implications

  • Stereochemical Impact : The (1S)-configuration likely optimizes target engagement, mirroring montelukast’s SAR. Enantiomeric purity is crucial for efficacy, as R-isomers may exhibit reduced activity or off-target effects .
  • Analytical Utility : Fluorometric methods (as in ) could be adapted for the target compound, though structural modifications may necessitate wavelength adjustments.
  • Prodrug Potential: The methanesulfonate group may improve oral absorption, with hydrolysis in vivo yielding the active sulfonic acid.

Preparation Methods

Mesylation of Diol Intermediate

The primary route involves converting diol (II) into methanesulfonate (III) via mesylation (Figure 1):

Step 1: Preparation of Methyl Ester Intermediate
Methyl 2-[(3S)-[3-[(2E)-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl] benzoate (I) is suspended in toluene, dehydrated via azeotropic distillation (108–112°C), and cooled to 60°C.

Step 2: Mesylation Reaction
Methanesulfonyl chloride (33 mL) is added at -5°C to -3°C over 60 minutes, followed by stirring at 20–25°C for 5 hours. The product is isolated via extraction with methylene chloride, yielding 85–90%.

Table 1: Reaction Conditions for Mesylation

ParameterValue
Temperature-5°C (addition), 25°C (reaction)
SolventToluene
Yield85–90%
PurificationChilled water extraction

Halopropyl Benzoate Intermediate Route

To bypass low-temperature requirements, novel halopropyl intermediates were developed:

Synthesis of Methyl 2-[(3S)-[3-[(2E)-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-chloropropyl] benzoate

  • Chlorination: Diol (II) reacts with thionyl chloride in acetonitrile at 60°C for 4 hours.

  • Quenching: The mixture is poured into ice-cold water, and the product is extracted with ethyl acetate (yield: 88%).

This method eliminates cryogenic conditions, enhancing scalability. Similar bromo- and iodo-derivatives are synthesized using PBr₃ or HI, respectively.

Process Optimization and Industrial Challenges

Temperature and Stability Considerations

Traditional mesylation requires storing intermediates below -15°C to prevent degradation. In contrast, halopropyl derivatives remain stable at room temperature, simplifying storage and handling.

Hazard Mitigation

Replacing n-butyl lithium with safer bases (e.g., potassium tert-butoxide) in coupling steps reduces flammability risks.

Analytical Characterization

PubChem data confirms the compound’s structure (CID 24939051) with molecular formula C₃₀H₃₀ClNO₄S and a molecular weight of 536.1 g/mol. Key descriptors include:

  • SMILES: CC(C)(C1=CC=CC=C1CCC@@HOS(=O)(=O)C)O

  • InChIKey: XRINFBSWQGJTLT-GCSXDFHUSA-N.

Deuterated analogs (e.g., TRC-C381272-25MG) are synthesized using deuterated solvents, aiding pharmacokinetic studies.

Comparative Analysis of Methods

Table 2: Traditional vs. Halopropyl-Based Synthesis

ParameterTraditional MesylationHalopropyl Route
Temperature SensitivityHigh (requires -25°C)Low (room temperature)
Yield50–60%85–90%
SafetyHazardous reagents (n-BuLi)Safer bases
ScalabilityLimited by purificationImproved via stable intermediates

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying [(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate in biological matrices?

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet detection is widely validated for plasma analysis. Mobile phases typically consist of acetonitrile and phosphate buffer (pH 3.5–4.0) at a flow rate of 1.0 mL/min, using C18 columns and detection at 280–345 nm . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode offers higher sensitivity for pharmacokinetic studies, with a lower limit of quantification (LLOQ) of 0.1 ng/mL in rabbit plasma .

Q. How can the solubility profile of this compound guide formulation design?

  • The compound is freely soluble in ethanol and methanol but practically insoluble in acetonitrile and water. Solubility studies should employ co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., polysorbate 80) to enhance bioavailability. Partition coefficient (log P) values, determined via shake-flask methods, are critical for predicting membrane permeability .

Q. What spectroscopic techniques are suitable for structural elucidation?

  • UV-Vis spectroscopy (λmax ~340 nm) confirms the conjugated quinoline-ethenyl system. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies stereochemical features, such as the (1S) configuration and (E)-ethenyl geometry. High-resolution mass spectrometry (HRMS) with ESI+ validates molecular mass (e.g., m/z 586.18 for [M+H]⁺) .

Advanced Research Questions

Q. How can the stereochemical integrity of the (1S) configuration be preserved during synthesis?

  • The asymmetric center is introduced via chiral reduction of ketone intermediates using optically active B-chlorodiisopinocampheylborane (DIP-Cl). This method achieves >95% enantiomeric excess (ee) even with 70% pure α-pinene, leveraging asymmetric amplification . Post-synthesis, chiral HPLC with amylose-based columns (e.g., Chiralpak IA) monitors enantiopurity.

Q. What strategies address discrepancies in pharmacokinetic data between preclinical and clinical studies?

  • Species-specific metabolic differences (e.g., cytochrome P450 isoforms) require cross-validation using in vitro microsomal assays (human vs. animal liver microsomes). Physiologically based pharmacokinetic (PBPK) modeling integrates parameters like volume of distribution (Vd ~0.5 L/kg) and clearance (CL ~0.03 L/h/kg) to reconcile interspecies variability .

Q. How does the compound interact with non-canonical targets, such as anti-inflammatory enzymes?

  • Molecular docking studies reveal binding to paraoxonase-1 (PON1) via hydrophobic interactions with the quinoline moiety and hydrogen bonding with the methanesulfonate group. In vitro inhibition assays (IC50 ~15 µM) confirm dose-dependent suppression of PON1 activity, suggesting pleiotropic effects beyond cysteinyl leukotriene receptor antagonism .

Q. What synthetic challenges arise in scaling up the Heck reaction for the ethenyl-quinoline core?

  • Palladium-catalyzed coupling of 3-[2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde with arylboronic acids requires strict control of oxygen and moisture to prevent catalyst deactivation. Optimized conditions (e.g., 5 mol% Pd(OAc)₂, 100°C, DMF/H₂O) improve yields from 65% to >85% .

Q. How can stability studies inform storage and handling protocols?

  • Forced degradation under acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions identifies major degradation products. LC-MS/MS analysis shows methanesulfonate ester hydrolysis under alkaline conditions, necessitating pH-controlled formulations (pH 6.5–7.0) and light-resistant packaging .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate analytical results using orthogonal techniques (e.g., HPLC vs. CE for purity assays) .
  • Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize synthesis parameters (temperature, catalyst loading) while minimizing resource use .

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